molecular formula C13H18N2O3 B1147600 ラコサミド-d3

ラコサミド-d3

カタログ番号 B1147600
分子量: 253.31 g/mol
InChIキー: VPPJLAIAVCUEMN-IBIJPGRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lacosamide-d3 is a deuterated form of lacosamide, an antiepileptic drug used primarily for the treatment of partial-onset seizures. The deuterium atoms in lacosamide-d3 replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. Lacosamide itself is known for its ability to selectively enhance slow inactivation of voltage-gated sodium channels, thereby stabilizing hyperexcitable neuronal membranes and reducing seizure activity .

科学的研究の応用

Lacosamide-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the drug’s stability and degradation products.

    Biology: Helps in understanding the metabolic pathways and interactions of lacosamide in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lacosamide.

    Industry: Employed in the development of new antiepileptic drugs and formulations .

作用機序

Lacosamide-d3, like lacosamide, enhances the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, reduces neuronal firing, and decreases long-term channel availability without affecting normal physiological function. The molecular targets include the sodium channels, and the pathways involved are primarily related to the modulation of neuronal excitability .

Safety and Hazards

Lacosamide-d3 is not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

将来の方向性

Lacosamide is approved for use alone or with other seizure medicines to treat focal (partial) seizures in adults and children 4 years of age or older . It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures . The dose in children is based on body weight . The dose may be increased by 100 mg daily, with changes made usually once a week . When used alone in adults, lacosamide may be started at 200 mg daily and increased weekly . The recommended dose range for lacosamide is 200 to 400 mg daily . It is generally given in 2 doses about 12 hours apart . The dose may be increased more slowly in people prone to side effects . The dose can be started more quickly by giving one ‘loading dose’ of 200 mg for the first dose . The schedule is then changed to a lower amount at each dose . The amount given may be lower and increased more slowly in people with liver or kidney problems . Follow your prescriber’s instructions carefully - do not use a higher dose than recommended .

生化学分析

Biochemical Properties

Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .

Cellular Effects

Lacosamide-d3, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that Lacosamide-d3 can cause adverse effects such as neutropenia and cardiac events .

Molecular Mechanism

The molecular mechanism of Lacosamide-d3 involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of Lacosamide-d3 have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .

Dosage Effects in Animal Models

While specific studies on Lacosamide-d3 dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain

Metabolic Pathways

Lacosamide-d3 is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of Lacosamide-d3 .

Transport and Distribution

Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lacosamide-d3 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is to start with a deuterated precursor and follow the same synthetic route as for lacosamide. The process typically involves the following steps:

Industrial Production Methods

Industrial production of lacosamide-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms at the desired positions .

化学反応の分析

Types of Reactions

Lacosamide-d3 undergoes several types of chemical reactions, including:

    Oxidation: Lacosamide-d3 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert lacosamide-d3 to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include deuterated metabolites and derivatives of lacosamide-d3, which are useful for studying the drug’s metabolic pathways and pharmacokinetics .

類似化合物との比較

Similar Compounds

    Levetiracetam: Another antiepileptic drug used for partial-onset seizures.

    Brivaracetam: A newer antiepileptic drug with a similar mechanism of action.

    Carbamazepine: A traditional antiepileptic drug that also targets sodium channels but with a different mechanism.

Uniqueness of Lacosamide-d3

Lacosamide-d3 is unique due to its selective enhancement of slow inactivation of sodium channels, which distinguishes it from other antiepileptic drugs that typically affect fast inactivation. This selective action results in fewer side effects and better tolerability in patients .

特性

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-IBIJPGRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。